2-(1,3-oxazol-2-yl)propanoic acid
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Overview
Description
2-(1,3-Oxazol-2-yl)propanoic acid is an organic compound featuring an oxazole ring, a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
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Cyclization Method: : One common method to synthesize 2-(1,3-oxazol-2-yl)propanoic acid involves the cyclization of appropriate precursors. For instance, starting with a β-amino alcohol and an acid chloride, the oxazole ring can be formed through cyclodehydration under acidic conditions .
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Oxidative Cyclization: : Another method involves the oxidative cyclization of β-hydroxy amides using oxidizing agents like iodine or bromine in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves scalable cyclization reactions using readily available starting materials. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-(1,3-Oxazol-2-yl)propanoic acid can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide, to form corresponding oxazole derivatives with higher oxidation states .
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Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of reduced oxazole derivatives .
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Substitution: : The oxazole ring in this compound can participate in electrophilic and nucleophilic substitution reactions. Common reagents include halogens for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxazole derivatives with additional functional groups, while reduction can lead to partially or fully saturated oxazole rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(1,3-oxazol-2-yl)propanoic acid is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a precursor for drugs targeting specific enzymes and receptors. Its derivatives have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties.
Industry
Industrially, this compound is used in the synthesis of polymers and resins. Its ability to form stable, high-performance materials makes it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism by which 2-(1,3-oxazol-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The oxazole ring’s electronic properties play a crucial role in these interactions, influencing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4,5-Diphenyl-1,3-oxazol-2-yl)propanoic acid: This compound shares the oxazole ring but has different substituents, leading to varied biological activities and applications.
2-(1,3-Oxazol-4-yl)propanoic acid:
Uniqueness
2-(1,3-Oxazol-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity and interactions with biological targets, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
1484542-90-6 |
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Molecular Formula |
C6H7NO3 |
Molecular Weight |
141.1 |
Purity |
95 |
Origin of Product |
United States |
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